molecular formula C13H8BrNOS B6299869 2-(Benzo[d]thiazol-2-yl)-6-bromophenol CAS No. 90481-36-0

2-(Benzo[d]thiazol-2-yl)-6-bromophenol

Cat. No. B6299869
CAS RN: 90481-36-0
M. Wt: 306.18 g/mol
InChI Key: DNRCXBCIZJMUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]thiazol-2-yl)-6-bromophenol is a chemical compound that belongs to the class of benzothiazole derivatives . It is known to exhibit strong fluorescence phenomena . The molecule is characterized by a stable planar structure formed by a five-membered heterocycle and a six-membered ring hybridized to facilitate electron flow .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including 2-(Benzo[d]thiazol-2-yl)-6-bromophenol, often involves the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate . The resulting benzothiazole derivatives can undergo multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione . Another method involves the use of palladium-catalyzed Heck coupling reaction .


Molecular Structure Analysis

The molecular structure of 2-(Benzo[d]thiazol-2-yl)-6-bromophenol is characterized by a benzo[d]thiazol-2-yl group and a phenol group . The molecule forms a stable planar structure due to the formation of hydrogen bonds between the hydroxyl group and the nitrogen atom on the benzo[d]thiazol-2-yl group .


Chemical Reactions Analysis

Benzothiazole derivatives, including 2-(Benzo[d]thiazol-2-yl)-6-bromophenol, can undergo various chemical reactions. For instance, they can participate in multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione . They can also undergo S-oxidation/S–N coupling reactions .

Scientific Research Applications

Antioxidant Properties

The thiazole ring, a key component of the compound, has been found to act as an antioxidant . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues including aging and diseases like cancer.

Analgesic and Anti-inflammatory Properties

Compounds related to the thiazole ring have been found to exhibit analgesic and anti-inflammatory properties . This suggests potential applications in pain management and treatment of inflammatory conditions.

Antimicrobial and Antifungal Applications

Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests potential use in the development of new antimicrobial and antifungal agents.

Antiviral Properties

Thiazoles have been found to exhibit antiviral properties . This suggests potential applications in the treatment of viral infections.

Neuroprotective Properties

Thiazole derivatives have shown neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases.

Antitumor or Cytotoxic Properties

Thiazole derivatives have been found to exhibit antitumor or cytotoxic properties . This suggests potential applications in cancer treatment.

Anticonvulsant Properties

Thiazole derivatives have demonstrated anticonvulsant properties . This suggests potential applications in the treatment of seizure disorders.

Photosensitizing Properties

Benzothiazole, a component of the compound, has attracted interest from researchers for its photosensitizing properties . This suggests potential applications in photodynamic therapy, a treatment modality used in oncology.

Future Directions

The future directions for the research on 2-(Benzo[d]thiazol-2-yl)-6-bromophenol and other benzothiazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. For instance, benzothiazole derivatives have been found to exhibit anti-inflammatory properties and anti-Parkinsonian activities . Further studies could also focus on the design and development of potent antagonists by confirming their binding with human receptors .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-6-bromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNOS/c14-9-5-3-4-8(12(9)16)13-15-10-6-1-2-7-11(10)17-13/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRCXBCIZJMUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C(=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]thiazol-2-yl)-6-bromophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzo[d]thiazol-2-yl)-6-bromophenol
Reactant of Route 2
Reactant of Route 2
2-(Benzo[d]thiazol-2-yl)-6-bromophenol
Reactant of Route 3
Reactant of Route 3
2-(Benzo[d]thiazol-2-yl)-6-bromophenol
Reactant of Route 4
Reactant of Route 4
2-(Benzo[d]thiazol-2-yl)-6-bromophenol
Reactant of Route 5
2-(Benzo[d]thiazol-2-yl)-6-bromophenol
Reactant of Route 6
Reactant of Route 6
2-(Benzo[d]thiazol-2-yl)-6-bromophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.